molecular formula C14H14O4 B2946263 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 951988-89-9

6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B2946263
CAS RN: 951988-89-9
M. Wt: 246.262
InChI Key: IZBIJJZGQXKOTC-UHFFFAOYSA-N
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Description

6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one , also known by its systematic name 2H-1-Benzopyran-2-one, 6-acetyl-4-ethyl-7-hydroxy-8-methyl , is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It belongs to the coumarin family, which are oxygen-containing heterocycles found in nature. Coumarins have been used traditionally in herbal medicine and have gained attention due to their diverse biological properties .


Synthesis Analysis

Several synthetic routes exist for coumarins, including the Pechmann coumarin synthesis method. For instance, Awasthi et al. reported an efficient method for synthesizing coumarin–triazole derivatives. They alkylated 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides, resulting in a series of coumarin-derived azolyl ethanols .


Chemical Reactions Analysis

One interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Further reactions with various azoles lead to coumarin-derived azolyl ethanols .

Mechanism of Action

The primary mechanism of action for coumarins, including 6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one , involves inhibition of prostaglandin synthesis by competitive blocking of the enzyme cyclooxygenase (COX). As a non-selective COX inhibitor, it exerts anti-inflammatory, antipyretic, and analgesic effects .

Safety and Hazards

  • Side Effects : Common side effects include loss of appetite, anxiety, diarrhea, trouble sleeping, irritability, and nausea. Rare but serious side effects include mania, sudden cardiac death (in individuals with underlying heart problems), and psychosis .

properties

IUPAC Name

6-acetyl-4-ethyl-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-9-5-12(16)18-14-7(2)13(17)10(8(3)15)6-11(9)14/h5-6,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBIJJZGQXKOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

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